

# Application Note: Quantification of 19-Epi-scholaricine using HPLC-UV

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 19-Epi-scholaricine

Cat. No.: B14021939

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## Introduction

**19-Epi-scholaricine** is a monoterpenoid indole alkaloid isolated from the leaves and bark of *Alstonia scholaris*. This plant has a long history of use in traditional medicine for treating various ailments, and its constituent alkaloids, including those of the scholaricine type, are of significant interest for their potential pharmacological activities. Accurate and precise quantification of **19-Epi-scholaricine** in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed protocol for the quantification of **19-Epi-scholaricine** using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. While a specific validated method for **19-Epi-scholaricine** is not widely published, this protocol is based on established methods for the separation and quantification of related indole alkaloids from *Alstonia scholaris* and other plant sources.

## Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate **19-Epi-scholaricine** from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The concentration of the organic modifier is optimized to achieve baseline separation of **19-Epi-scholaricine** and its isomers, such as scholaricine. Detection is

performed using a UV detector at a wavelength where **19-Epi-scholaricine** exhibits significant absorbance, allowing for sensitive and accurate quantification.

## Experimental Protocols

### Sample Preparation (from *Alstonia scholaris* leaves)

- Drying and Grinding: Dry the fresh leaves of *Alstonia scholaris* in the shade at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder using a mechanical grinder.
- Extraction:
  - Accurately weigh 10 g of the powdered leaf material.
  - Perform extraction using 100 mL of methanol in a Soxhlet apparatus for 6-8 hours.
  - Alternatively, macerate the powder in 100 mL of methanol with constant stirring for 24 hours at room temperature.
  - Filter the extract through Whatman No. 1 filter paper.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
- Acid-Base Partitioning for Alkaloid Enrichment:
  - Dissolve the crude methanol extract in 50 mL of 2% hydrochloric acid (HCl).
  - Filter the acidic solution to remove any insoluble material.
  - Wash the acidic solution with 3 x 30 mL of diethyl ether to remove non-polar impurities. Discard the ether layer.
  - Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide solution.
  - Extract the alkaline solution with 3 x 50 mL of chloroform or dichloromethane.

- Combine the organic layers and wash with distilled water until the aqueous layer is neutral.
- Dry the organic layer over anhydrous sodium sulfate.
- Evaporate the solvent to dryness under reduced pressure to yield the total alkaloid extract.
- Sample Solution Preparation:
  - Accurately weigh 10 mg of the dried total alkaloid extract.
  - Dissolve the extract in 10 mL of HPLC-grade methanol to obtain a stock solution of 1 mg/mL.
  - Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

## HPLC-UV Method

### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

### Chromatographic Conditions (Recommended Starting Point):

| Parameter            | Recommended Condition  |
|----------------------|--|
| Column               | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)                               |
| Mobile Phase         | A: 0.1% Formic acid in Water<br>B: Acetonitrile  |
| Gradient Elution     | 0-5 min: 10% B<br>5-25 min: 10-50% B<br>25-30 min: 50-10% B<br>30-35 min: 10% B (Re-equilibration) |
| Flow Rate            | 1.0 mL/min   |
| Column Temperature   | 30°C   |
| Injection Volume     | 10 µL  |
| Detection Wavelength | 254 nm or 280 nm (scan for optimal wavelength)   |

Note: The gradient profile may need to be optimized to achieve baseline separation of **19-Epi-scholaricine** from closely eluting compounds, including its isomer, scholaricine. Published retention times for scholaricine and 19-epischolarine are approximately 22.057 min and 23.667 min, respectively, under a specific, though not fully detailed, HPLC condition, indicating that separation is feasible.<sup>[1]</sup>

## Method Validation (as per ICH Guidelines)

A full method validation should be performed to ensure the reliability of the results. The following parameters should be assessed:

- **Specificity:** The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the baseline separation of **19-Epi-scholaricine** from other alkaloids and matrix components.
- **Linearity:** The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the **19-Epi-scholaricine** standard over a specified range.
- **Range:** The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

- **Accuracy:** The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantification (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

## Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during method validation. The values presented are representative of typical HPLC methods for indole alkaloids and should be determined experimentally for the specific method developed for **19-Epi-scholaricine**.

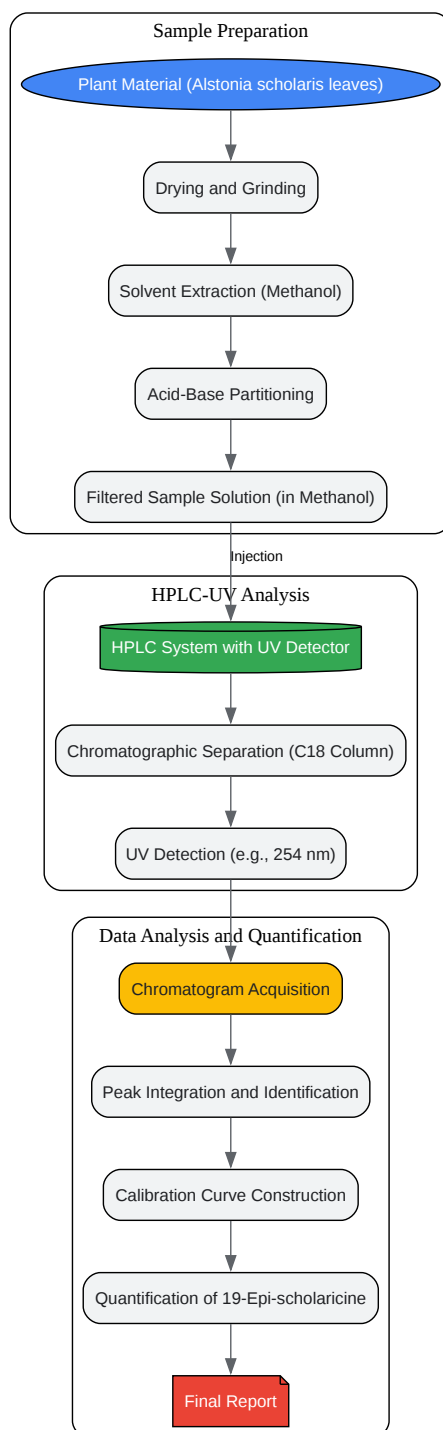
Table 1: System Suitability Parameters

| Parameter                     | Acceptance Criteria | Observed Value   |
|-------------------------------|---------------------|------------------|
| Tailing Factor (Asymmetry)    | $\leq 2$            | To be determined |
| Theoretical Plates (N)        | $> 2000$            | To be determined |
| % RSD of Peak Area (n=6)      | $\leq 2.0\%$        | To be determined |
| % RSD of Retention Time (n=6) | $\leq 1.0\%$        | To be determined |

Table 2: Method Validation Summary (Representative Data)

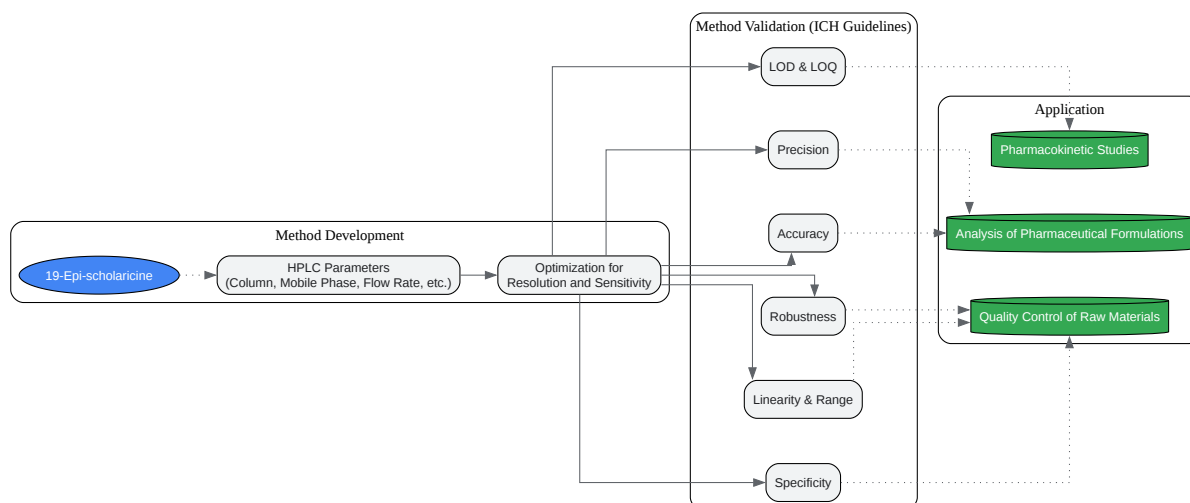
| Validation Parameter               | Result   |
|------------------------------------|--|
| Linearity                          |  |
| Range                              | 1 - 100 µg/mL  |
| Regression Equation                | $y = mx + c$   |
| Correlation Coefficient ( $r^2$ )  | $\geq 0.999$   |
| Limit of Detection (LOD)           | 0.1 µg/mL  |
| Limit of Quantification (LOQ)      | 0.5 µg/mL  |
| Accuracy (% Recovery)              |  |
| 80% Concentration                  | 98.0 - 102.0%  |
| 100% Concentration                 | 98.0 - 102.0%  |
| 120% Concentration                 | 98.0 - 102.0%  |
| Precision (% RSD)                  |  |
| Repeatability (Intra-day)          | < 2.0%   |
| Intermediate Precision (Inter-day) | < 2.0%   |
| Robustness                         | Unaffected by minor changes in flow rate, mobile phase composition, and temperature. |

## Visualizations



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Caption: Experimental workflow for the quantification of **19-Epi-scholaricine**.



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## References

- 1. Indole alkaloids of *Alstonia scholaris* (L.) R. Br. alleviated nonalcoholic fatty liver disease in mice fed with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
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Email: [info@benchchem.com](mailto:info@benchchem.com)